2-(Piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazoles are a significant class of heterocyclic compounds widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities [, , , , , , , ]. 2-(Piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride, with its specific structure, serves as a valuable building block and a starting point for developing novel bioactive compounds for various scientific research applications.
2-Piperidin-4-yl-1H-benzimidazole hydrochloride is a chemical compound with significant relevance in medicinal chemistry. It is primarily recognized for its role as a reagent in synthesizing various pharmaceutical agents, particularly those targeting sodium channels and Akt pathways. The compound is characterized by its unique structure, which integrates a piperidine ring with a benzimidazole moiety, contributing to its biological activity.
The compound is classified under the category of benzimidazole derivatives and is associated with several synonyms, including 2-(4-piperidinyl)benzimidazole and Bilastine impurity H. Its CAS number is 38385-95-4, which facilitates its identification in chemical databases. The hydrochloride form indicates that it is often encountered as a salt, enhancing its solubility and stability in various applications .
The synthesis of 2-piperidin-4-yl-1H-benzimidazole hydrochloride can be achieved through various methods, often involving straightforward synthetic routes from readily available precursors. One common approach includes the condensation of piperidine derivatives with ortho-phenylenediamine or similar compounds. This reaction typically proceeds under acidic or basic conditions to facilitate the formation of the benzimidazole ring .
The synthesis can be summarized in the following steps:
This method allows for variations in substitution patterns on the piperidine and benzimidazole rings, enabling the development of analogs with tailored biological activities .
The molecular formula of 2-piperidin-4-yl-1H-benzimidazole hydrochloride is , with a molecular weight of approximately 201.27 g/mol. The compound features a piperidine ring (a six-membered saturated nitrogen-containing ring) linked to a benzimidazole structure (a fused benzene and imidazole ring).
2-Piperidin-4-yl-1H-benzimidazole hydrochloride participates in various chemical reactions due to its functional groups. Notably, it can undergo:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacokinetic profiles .
The mechanism of action for 2-piperidin-4-yl-1H-benzimidazole hydrochloride primarily involves its interaction with sodium channels and Akt signaling pathways. As a sodium channel blocker, it modulates neuronal excitability, making it a candidate for treating conditions like ischemic stroke.
Inhibition of Akt pathways has implications in cancer therapy, where it may act as a dual inhibitor affecting cell survival and proliferation pathways. This dual functionality underscores its potential therapeutic applications in both neurology and oncology .
2-Piperidin-4-yl-1H-benzimidazole hydrochloride exhibits several notable physical properties:
Chemically, it is stable under neutral pH but may degrade under extreme acidic or basic conditions. Proper storage conditions are recommended to maintain its integrity over time .
The primary applications of 2-piperidin-4-yl-1H-benzimidazole hydrochloride include:
The efficient construction of the 2-(piperidin-4-yl)-1H-benzoimidazole core relies on optimized multi-step sequences. A representative industrial-scale synthesis involves three critical stages: First, cyclocondensation of o-phenylenediamine with 4-piperidone hydrochloride under reflux in acidic ethanol yields the free base 2-(piperidin-4-yl)-1H-benzoimidazole. This intermediate is typically isolated as an off-white solid (mp >250°C) with >99% purity (ELSD) after recrystallization [7]. Second, selective salt formation occurs via treatment with concentrated HCl in anhydrous ethanol, precipitating the hydrochloride salt in >85% yield. Third, downstream functionalization employs this hydrochloride salt as a key building block for advanced derivatives, as exemplified in antihistamine drug synthesis .
Critical process parameters include:
Table 1: Key Intermediates in Benzimidazole-Piperidine Synthesis
Intermediate | CAS Number | Role | Yield | |
---|---|---|---|---|
2-(Piperidin-4-yl)-1H-benzoimidazole | 38385-95-4 | Core scaffold | 70-75% | |
Hydrochloride salt | 43810493 | Storage-stable form | 85-90% | |
tert-Butyl carbamate derivative | 1353978-58-1 | N-Protected intermediate | 65% | |
Bilastine intermediate | 1841081-72-8 | N1-Ethoxyethyl precursor | 60% | [7] [10] |
Regioselective N1-alkylation of the benzimidazole scaffold enables precise installation of pharmacologically relevant side chains. Sodium hydride (40% oil dispersion) in dimethylformamide (DMF) deprotonates the N1 position selectively at 0-5°C, followed by addition of alkyl halides to generate diverse derivatives:
Notably, microwave irradiation (100°C, 30 min) enhances reaction efficiency for sterically hindered electrophiles, reducing dimerization byproducts. Post-functionalization, catalytic hydrogenation (Pd/C, H₂) selectively reduces nitro groups without affecting the piperidine ring, enabling orthogonal derivatization pathways [6] [9].
Access to enantiomerically pure derivatives leverages chiral catalysts acting at three strategic centers:
A breakthrough approach employs chiral building blocks: (R)-3-Hydroxypiperidine condenses with carboxylic acid derivatives before cyclization, installing stereocenters without racemization. Molecular modeling confirms chiral environments significantly impact receptor binding – the (S)-enantiomer of anti-inflammatory derivative 6e shows 50-fold greater NLRP3 inflammasome inhibition (IC₅₀ = 0.86 μM) than its (R)-counterpart [9].
Table 2: Enantioselective Catalysts for Chiral Derivatives
Catalyst System | Reaction Type | ee (%) | Application Example | |
---|---|---|---|---|
Cu(II)-(S)-iPr-BOX | N-Acylation | 90 | Anti-inflammatory compounds | |
Pd(OAc)₂/(R)-BINAP | C-C Coupling | 85 | SERM ligands | |
Candida antarctica Lipase B | Kinetic resolution | >99 | Hydroxylated side chains | |
Rh(I)-(S,S)-Et-DuPhos | Asymmetric hydrogenation | 95 | Chiral piperidine synthesis | [6] [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0